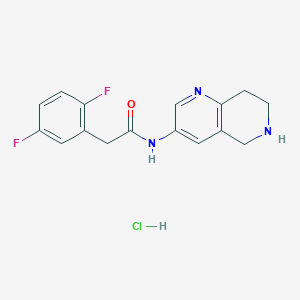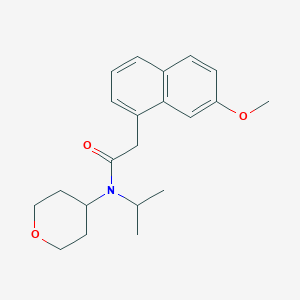![molecular formula C16H18ClN3O2 B7641383 N-[1-[5-(2-chloro-3-methylphenyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide](/img/structure/B7641383.png)
N-[1-[5-(2-chloro-3-methylphenyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[5-(2-chloro-3-methylphenyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide, also known as OXA-239, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. OXA-239 is a cyclopentylacetamide derivative that has been synthesized using a specific method.
Mechanism of Action
The mechanism of action of N-[1-[5-(2-chloro-3-methylphenyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide involves its interaction with various targets in the body. It has been found to modulate the GABAergic system by binding to the benzodiazepine site of GABAA receptors, leading to an increase in GABAergic neurotransmission. This compound also inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, leading to an increase in acetylcholine levels. Furthermore, this compound has been found to reduce oxidative stress and inflammation in the brain by increasing the levels of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, leading to a reduction in oxidative stress. This compound also reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to a reduction in inflammation. Furthermore, this compound increases the levels of acetylcholine in the brain, leading to an improvement in cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-[5-(2-chloro-3-methylphenyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide in lab experiments is its ability to modulate the GABAergic system, which is involved in various physiological and pathological processes. This compound also exhibits neuroprotective effects and has potential therapeutic applications in various diseases. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for the research on N-[1-[5-(2-chloro-3-methylphenyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide. One direction is to further investigate its potential therapeutic applications in various diseases such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. Another direction is to explore its potential use in cancer therapy due to its ability to inhibit tumor cell growth. Furthermore, future research can focus on the development of more efficient synthesis methods for this compound and the identification of more potent derivatives.
Synthesis Methods
The synthesis of N-[1-[5-(2-chloro-3-methylphenyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide involves the reaction of 2-chloro-3-methylbenzoic acid with hydrazine hydrate to form 2-chloro-3-methylphenylhydrazine. This intermediate is then condensed with cyclopentanone in the presence of acetic anhydride and sulfuric acid to form the oxadiazole ring. The final product, this compound, is obtained by acetylation of the oxadiazole ring using acetic anhydride and acetic acid.
Scientific Research Applications
N-[1-[5-(2-chloro-3-methylphenyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide has been studied for its potential therapeutic applications in various diseases such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. It has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has also shown to have anticonvulsant properties by modulating the GABAergic system. In addition, this compound has been studied for its potential use in cancer therapy due to its ability to inhibit tumor cell growth.
properties
IUPAC Name |
N-[1-[5-(2-chloro-3-methylphenyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-10-6-5-7-12(13(10)17)14-18-15(20-22-14)16(19-11(2)21)8-3-4-9-16/h5-7H,3-4,8-9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSDZTOIIIPLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC(=NO2)C3(CCCC3)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B7641312.png)
![3-[(2,6-Dimethyloxan-4-yl)amino]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B7641333.png)
![1-[(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)amino]-3-(4-fluorophenoxy)propan-2-ol](/img/structure/B7641339.png)
![Methyl 5-[cyclopropylmethyl(prop-2-ynyl)carbamoyl]pyridine-3-carboxylate](/img/structure/B7641342.png)
![4-[3-(3-Fluorophenyl)pyrrolidin-1-yl]sulfonyl-1-propan-2-ylimidazole](/img/structure/B7641354.png)


![2-[(2S)-2-hydroxy-3-phenylmethoxypropyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7641378.png)
![5-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7641379.png)
![N-(cyclobutylmethyl)-2-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylamino)ethanesulfonamide](/img/structure/B7641382.png)
![3-ethoxy-N-[(4-methoxyoxan-4-yl)methyl]spiro[3.5]nonan-1-amine](/img/structure/B7641388.png)
![N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-amine](/img/structure/B7641400.png)
![5-[[2-Hydroxy-3-(3-methylphenoxy)propyl]amino]pyridine-2-carbonitrile](/img/structure/B7641406.png)